molecular formula C15H21NO4 B3104754 Boc-4-(3-aminophenyl)butanoic acid CAS No. 149505-99-7

Boc-4-(3-aminophenyl)butanoic acid

Cat. No.: B3104754
CAS No.: 149505-99-7
M. Wt: 279.33 g/mol
InChI Key: QWKOUTCNYOGNAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-4-(3-aminophenyl)butanoic acid can be synthesized through various synthetic routes. One common method involves the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-4-(3-aminophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Boc protecting group results in the formation of the free amine .

Scientific Research Applications

Boc-4-(3-aminophenyl)butanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-4-(3-aminophenyl)butanoic acid involves the protection of the amine group by the Boc protecting group. The Boc group can be selectively removed under acidic conditions, allowing for further chemical modifications . The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • Boc-4-(4-aminophenyl)butanoic acid
  • Boc-4-(2-aminophenyl)butanoic acid
  • Boc-4-(3-aminophenyl)propanoic acid

Uniqueness

Boc-4-(3-aminophenyl)butanoic acid is unique due to its specific structure, which includes a tert-butyloxycarbonyl protecting group attached to a 3-aminophenyl butanoic acid backbone. This structure allows for selective protection and deprotection of the amine group, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-8-4-6-11(10-12)7-5-9-13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOUTCNYOGNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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